N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Description
N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
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Biological Activity
N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Imidazole and Triazole Rings : These heterocycles are known for their diverse biological activities.
- Methoxyphenyl Groups : Substituents that can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:
- A study highlighted that triazole derivatives demonstrated potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) as low as 0.046 μM .
- The presence of phenyl groups at specific positions enhances antibacterial activity through improved binding to bacterial enzymes .
Anticancer Potential
The anticancer properties of related imidazole and triazole derivatives have been documented:
- Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The imidazole and triazole rings can act as enzyme inhibitors by mimicking substrate interactions.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes .
Data Table: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with methoxy substitutions had significantly enhanced activity compared to those without such modifications. The structure-activity relationship (SAR) analysis revealed that electron-donating groups on the phenyl ring were crucial for activity enhancement.
Case Study 2: Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of this compound on A549 lung adenocarcinoma cells. The compound exhibited significant cytotoxicity with an IC50 value comparable to leading anticancer agents. Molecular dynamics simulations suggested strong binding interactions with Bcl-2 proteins, indicating a potential pathway for inducing apoptosis in cancer cells.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-27-15-9-7-14(8-10-15)24-11-12-25-19(24)22-23-20(25)29-13-18(26)21-16-5-3-4-6-17(16)28-2/h3-10H,11-13H2,1-2H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSFKCUHCUPOIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.